molecular formula C22H14ClN3O3S B4040743 2-[(2-chloro-6-nitrophenyl)thio]-N-5-quinolinylbenzamide

2-[(2-chloro-6-nitrophenyl)thio]-N-5-quinolinylbenzamide

Cat. No.: B4040743
M. Wt: 435.9 g/mol
InChI Key: DAUIIGHNAHUROS-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-nitrophenyl)thio]-N-5-quinolinylbenzamide is a useful research compound. Its molecular formula is C22H14ClN3O3S and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.0444402 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Research into compounds related to 2-[(2-chloro-6-nitrophenyl)thio]-N-5-quinolinylbenzamide focuses on the synthesis of novel heterocyclic compounds, showcasing their potential in developing new materials and drugs. For instance, photocyclization and subsequent chemical reactions have led to the creation of novel heterocyclic ring systems such as benzothienoquinolines and benzothienotetrazoloquinolines, demonstrating the compound's role in expanding the chemical space of heterocyclic chemistry (Mckenney & Castle, 1987). Similarly, the transition-metal-free [3+3] annulation process highlights the compound's utility in synthesizing benzothienoquinolines via innovative, efficient methodologies (Nowacki & Wojciechowski, 2017).

Advanced Organic Synthesis Techniques

The compound and its derivatives serve as key intermediates in advanced organic synthesis techniques, including microwave irradiation and solvent-free conditions, to synthesize various quinoline derivatives. This approach is highlighted by the efficient, environmentally friendly synthesis of 2-phenyl-2H-[1,3]thiazinoquinolines, underlining the compound's role in promoting greener chemical processes (Raghavendra et al., 2007).

Medicinal Chemistry and Drug Development

In medicinal chemistry, derivatives of this compound have shown promise as potential anticancer candidates. Studies have focused on synthesizing and evaluating the cytotoxicity of quinazolinone derivatives, revealing significant effects against various cancer cell lines. This research avenue exemplifies the compound's potential in drug discovery and development (Hour et al., 2007).

Theoretical and Computational Chemistry

The compound's derivatives also play a crucial role in theoretical and computational chemistry studies. For example, the synthesis and characterization of quinoline derivatives have been accompanied by density functional theory (DFT) analyses, including molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and non-linear optical (NLO) properties. These studies provide insights into the electronic properties and potential applications of these compounds in materials science (Uzun et al., 2019).

Antimalarial and Antibacterial Effects

Furthermore, research has explored the antimalarial and antibacterial effects of quinazoline derivatives, highlighting their potential as therapeutic agents. The synthesis and biological evaluation of these compounds have contributed to the understanding of their mechanism of action and efficacy against various strains of Plasmodium berghei and human pathogenic microorganisms, underscoring the compound's relevance in addressing global health challenges (Elslager et al., 1980).

Properties

IUPAC Name

2-(2-chloro-6-nitrophenyl)sulfanyl-N-quinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O3S/c23-16-8-3-11-19(26(28)29)21(16)30-20-12-2-1-6-15(20)22(27)25-18-10-4-9-17-14(18)7-5-13-24-17/h1-13H,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUIIGHNAHUROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)SC4=C(C=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.